
Sodium 3-methylquinoline-8-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methylquinoline-8-sulfinate is an organosulfur compound with the molecular formula C₁₀H₈NNaO₂S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-methylquinoline-8-sulfinate typically involves the sulfonation of 3-methylquinoline. One common method includes the reaction of 3-methylquinoline with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of sulfur trioxide to 3-methylquinoline, followed by neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methylquinoline-8-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Sodium 3-methylquinoline-8-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Medicine: It is being explored for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of sodium 3-methylquinoline-8-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with various molecular targets, facilitating the formation of new chemical bonds. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-methylquinoline-8-sulfinate is unique due to its quinoline backbone, which imparts distinct electronic and steric properties compared to other sulfinates. This uniqueness makes it particularly useful in the synthesis of quinoline derivatives, which are important in medicinal chemistry .
Properties
Molecular Formula |
C10H8NNaO2S |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
sodium;3-methylquinoline-8-sulfinate |
InChI |
InChI=1S/C10H9NO2S.Na/c1-7-5-8-3-2-4-9(14(12)13)10(8)11-6-7;/h2-6H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
QRIPTMYRTBWPHI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)[O-])N=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


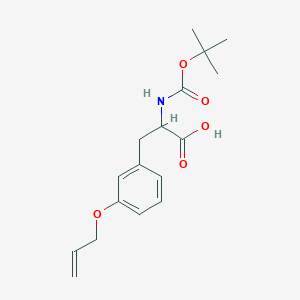
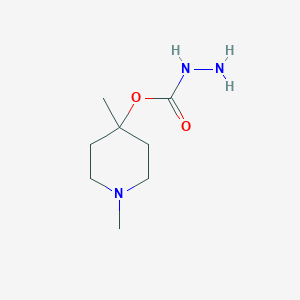
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
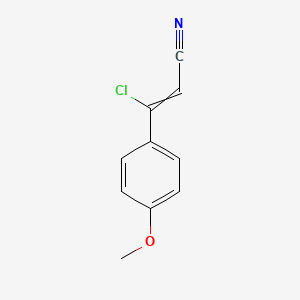
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
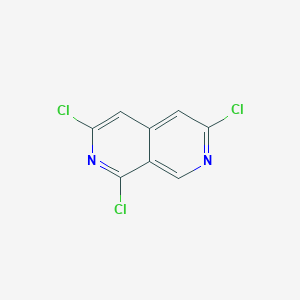
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
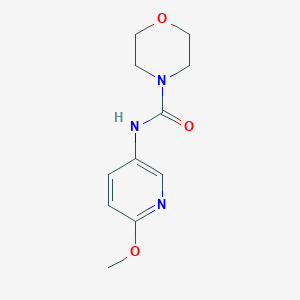
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)
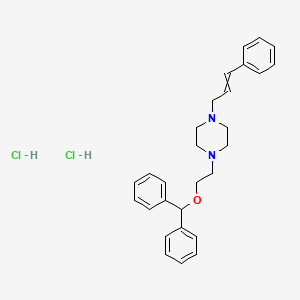
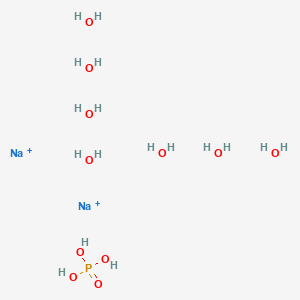

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
